2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide
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Overview
Description
2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide is a chemical compound with the molecular formula C6H3N3O4. It is known for its unique structure, which includes a benzoxadiazole ring substituted with a nitro group and an oxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide typically involves the nitration of 2,1,3-benzoxadiazole followed by oxidation. One common method involves the reaction of 2,1,3-benzoxadiazole with nitric acid to introduce the nitro group. This is followed by oxidation using agents such as hydrogen peroxide or potassium permanganate to form the oxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong oxidizing agents and nitrating agents .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: Further oxidation can occur, potentially leading to the formation of more complex oxides.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Ethanol, acetonitrile, water.
Major Products
Reduction: 2,1,3-Benzoxadiazole, 5-amino-, 3-oxide.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide has several scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes and photovoltaic cells due to its electron-accepting properties.
Biological Research: Acts as a fluorogenic reagent for the analysis of amino acids and protein labeling.
Chemical Sensors: Employed in the development of sensors for detecting various analytes due to its fluorescence properties.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide involves its interaction with molecular targets through its nitro and oxide groups. In biological systems, it can induce apoptosis and cell cycle arrest via the activation of signaling pathways such as JNK and p38. These pathways lead to the activation of downstream targets including c-Jun, ATF2, and p53 .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzofuroxan: Contains a furoxan ring and is used in various chemical applications.
Uniqueness
2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide is unique due to its combination of a nitro group and an oxide group on the benzoxadiazole ring. This combination imparts distinct electronic properties, making it valuable in optoelectronic applications and biological research .
Properties
IUPAC Name |
5-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4/c10-8(11)4-1-2-5-6(3-4)9(12)13-7-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJXIOCJWZTHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NO[N+](=C2C=C1[N+](=O)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345159 |
Source
|
Record name | 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-88-3 |
Source
|
Record name | 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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